Cas no 207612-92-8 (2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid)
2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid
- 2-[carboxymethyl-[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid
- DIETHYL [(1-METHYL-INDOLE-3-YL)METHYL]PHOSPHONATE
- Glycine,N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-
- N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]Glycine
- A4511
- AG-E-52329
- AGN-PC-00KAR0
- AK129087
- CTK4E5035
- FT-0604042
- N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine
- PubChem11780
- 207612-92-8
- DTXSID80514190
- N-(CARBOXYMETHYL)-N-[2-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)ETHYL]- GLYCINE
- 2-[(carboxymethyl)[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino]acetic acid
- 2,2'-{[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]azanediyl}diacetic acid
- 2-[carboxymethyl-[2-(2, 5-dioxopyrrol-1-yl)ethyl]amino]acetic acid
- 2,2'-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylazanediyl)diacetic acid
- Glycine, N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-
-
- MDL: MFCD11519187
- Inchi: 1S/C10H12N2O6/c13-7-1-2-8(14)12(7)4-3-11(5-9(15)16)6-10(17)18/h1-2H,3-6H2,(H,15,16)(H,17,18)
- InChI Key: YXZKLBWQSVZIDK-UHFFFAOYSA-N
- SMILES: O=C1C=CC(N1CCN(CC(=O)O)CC(=O)O)=O
Computed Properties
- Exact Mass: 256.06956
- Monoisotopic Mass: 256.06953611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.6
- Topological Polar Surface Area: 115Ų
Experimental Properties
- PSA: 115.22
2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM197636-1g |
2,2'-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid |
207612-92-8 | 95% | 1g |
$930 | 2021-06-09 | |
| Alichem | A109006954-1g |
2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid |
207612-92-8 | 95% | 1g |
$816.00 | 2023-09-02 | |
| Chemenu | CM197636-1g |
2,2'-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid |
207612-92-8 | 95% | 1g |
$930 | 2023-03-07 | |
| Ambeed | A467835-1g |
2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid |
207612-92-8 | 97+% | 1g |
$784.0 | 2024-04-21 |
2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid Suppliers
2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid Related Literature
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid
Comprehensive Overview of 2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid (CAS No. 207612-92-8)
2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid (CAS No. 207612-92-8) is a highly specialized organic compound widely utilized in bioconjugation and protein modification applications. Its unique structure, featuring a maleimide group and a diacetic acid moiety, makes it an essential reagent in biochemical research, particularly for linking biomolecules such as antibodies, peptides, and proteins. The compound's versatility has garnered significant attention in fields like drug delivery, diagnostics, and biomaterials engineering, aligning with current trends in personalized medicine and nanotechnology.
The growing demand for site-specific bioconjugation techniques has propelled the relevance of 207612-92-8 in modern research. Scientists frequently search for "maleimide crosslinkers" or "biocompatible coupling agents" to enhance the stability and functionality of therapeutic proteins. This compound addresses these needs by offering selective reactivity with thiol groups (-SH) under mild conditions, a feature highly sought after in antibody-drug conjugate (ADC) development and biosensor fabrication. Its water solubility further expands its utility in aqueous reaction systems, a critical factor for biocompatibility.
From a synthetic chemistry perspective, 2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid exemplifies innovation in heterobifunctional linker design. The integration of a pyrrolidine-2,5-dione ring (maleimide) with a flexible ethylenediamine spacer and carboxyl termini allows for sequential conjugation strategies. Researchers exploring "click chemistry alternatives" or "non-toxic crosslinking methods" often encounter this compound due to its balance between reactivity and stability. Recent publications highlight its role in creating PEGylated therapeutics and enzyme immobilization matrices, addressing the industry's push for improved pharmacokinetics and reusable biocatalysts.
The compound's application spectrum intersects with several trending topics in life sciences. For instance, its use in CAR-T cell therapy enhancements and nanoparticle functionalization responds to the surge in interest around immunotherapy and targeted drug delivery systems. Analytical techniques like HPLC purification and mass spectrometry characterization are frequently discussed alongside 207612-92-8, as researchers seek protocols for quality control in bioconjugate synthesis. Furthermore, its compatibility with photoaffinity labeling techniques makes it valuable for studying protein-protein interactions, a hot topic in proteomics research.
Environmental and safety considerations surrounding 2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid also feature prominently in technical discussions. While not classified as hazardous, proper handling guidelines emphasize pH-controlled storage to prevent maleimide ring hydrolysis—a common query among laboratory personnel. The compound's biodegradability profile and absence of heavy metals align with the increasing focus on green chemistry principles in pharmaceutical manufacturing, making it a sustainable choice compared to traditional crosslinkers.
In material science applications, this compound enables surface modification of hydrogels and polymeric scaffolds for tissue engineering. The dual carboxyl groups permit further derivatization with amines via EDC/NHS chemistry, a technique widely documented in peer-reviewed journals. Such flexibility explains why search terms like "multifunctional linker for biomaterials" often lead to CAS 207612-92-8 in scientific databases. Recent patents describe its incorporation into 3D-printed medical devices to improve cellular adhesion, demonstrating its cross-disciplinary importance.
Commercial availability and customization options for 2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid cater to diverse research needs. Suppliers frequently highlight its use in kit-based diagnostics and research-grade reagents, with purity specifications (>95% by HPLC) being a key purchasing consideration. The compound's stability data (-20°C long-term storage) and solubility parameters (DMSO/PBS) are among the most requested technical details, reflecting practical concerns in experimental design. These attributes position it favorably against older generation linkers in competitive markets.
Emerging applications in bioorthogonal chemistry further solidify the compound's future relevance. Its maleimide group participates in Michael additions without interfering with strain-promoted azide-alkyne cycloadditions (SPAAC), enabling multi-step labeling strategies. This characteristic answers frequent queries about "compatible conjugation pairs" in complex biological systems. As the scientific community pursues more sophisticated multi-modal imaging probes and theranostic agents, 207612-92-8 continues to evolve as a foundational building block in molecular engineering.
207612-92-8 (2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid) Related Products
- 180152-82-3(N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid Monoamide)
- 1185102-85-5(N-(2-Maleimidoethylethylenediamine-N,N,N’,N’-tetraacetic Acid, Monoamide, Technical Grade)
- 207613-06-7(Glycine, N-(carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl]-)
- 57079-04-6(1H-Pyrrole-1-acetic acid, 2,5-dihydro-2,5-dioxo-, ethyl ester)
- 445390-53-4(Glycine, N-(carboxymethyl)-N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)hexyl]-)
- 62212-14-0(2-Maleimido-2-methylacetic Acid)
- 71428-89-2(2-(but-2-enoylamino)acetic acid)
- 25021-08-3(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid)
- 1585-90-6(1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione)
- 88974-15-6(1-Piperazineethanol, 4-(1-oxo-2,4-hexadienyl)-, (E,E)-)